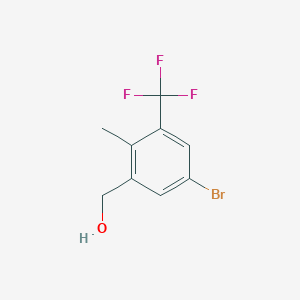
5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol
Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a phenyl ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This could be a receptor, ion channel, or enzyme that plays a crucial role in a biological pathway .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, which could inhibit or enhance the protein’s function .
Biochemical Pathways
Once the compound interacts with its target, it can affect various biochemical pathways. This could lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Factors such as the compound’s chemical structure and the route of administration can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could result in a therapeutic effect, if the compound is a drug, or a toxic effect, if the compound is a toxin .
Action Environment
The action of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the individual’s genetic makeup .
Biochemical Analysis
Biochemical Properties
[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol typically involves the bromination of 2-methyl-3-(trifluoromethyl)phenylmethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]aldehyde or [5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid].
Reduction: Formation of [2-Methyl-3-(trifluoromethyl)phenyl]methanol.
Substitution: Formation of [5-Azido-2-methyl-3-(trifluoromethyl)phenyl]methanol or [5-Cyano-2-methyl-3-(trifluoromethyl)phenyl]methanol.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- [5-Bromo-2-(trifluoromethyl)phenyl]methanol
- [5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid]
- [5-Azido-2-methyl-3-(trifluoromethyl)phenyl]methanol
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development and other applications .
Properties
IUPAC Name |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYLBUNKRAKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


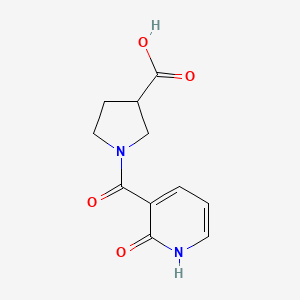
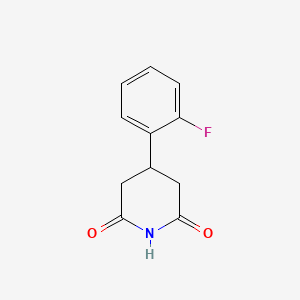

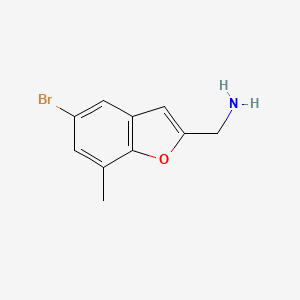
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
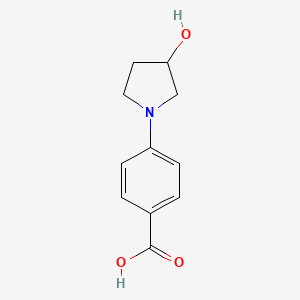
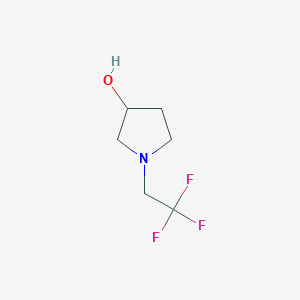
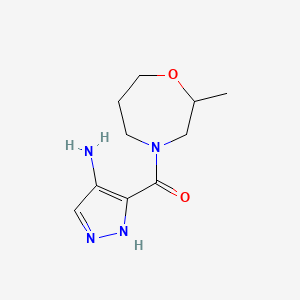
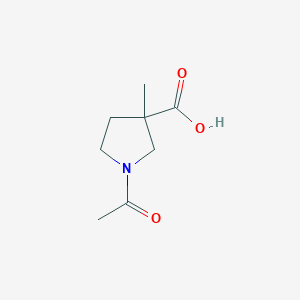
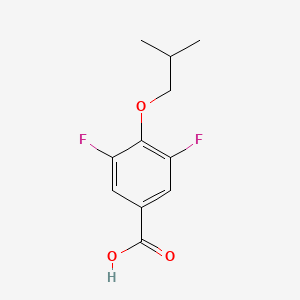
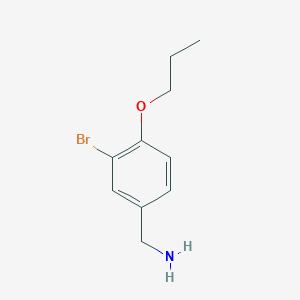
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
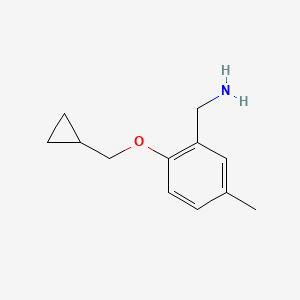
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
